1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl-
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for this synthesis. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces unwanted byproducts, eliminates the need for hazardous solvents, and mitigates harsh reaction conditions, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antitubulin agent, showing promising bioactivity.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo(4,5-b)pyridazine
- 1,2,3-Triazolo(4,5-c)pyridazine
- 1,2,3-Triazolo(4,5-d)pyridazine
- 1,2,3-Triazolo(1,5-a)pyridazine
- 1,2,3-Triazolo(1,5-b)pyridazine
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-chlorophenyl)-3-methyl-8-phenyl- stands out due to its unique structural features and broad range of biological activities.
Properties
CAS No. |
130187-56-3 |
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Molecular Formula |
C18H13ClN4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H13ClN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3 |
InChI Key |
GKPFOIYAANVYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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